molecular formula C10H7NO4 B040931 1H-indole-2,5-dicarboxylic Acid CAS No. 117140-77-9

1H-indole-2,5-dicarboxylic Acid

Cat. No.: B040931
CAS No.: 117140-77-9
M. Wt: 205.17 g/mol
InChI Key: MUABQYJAPOQWCH-UHFFFAOYSA-N
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Description

1H-Indole-2,5-dicarboxylic acid is an organic compound with the molecular formula C10H7NO4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes two carboxylic acid groups attached to the indole ring at positions 2 and 5. It appears as a white or off-white crystalline solid and has various applications in scientific research and industry .

Scientific Research Applications

1H-Indole-2,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.

    Industry: It serves as a ligand in coordination chemistry and is used in various catalytic processes

Safety and Hazards

1H-indole-2,5-dicarboxylic acid is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1h-indole-2,5-dicarboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .

Pharmacokinetics

The compound’s physical properties such as its predicted density of 1616±006 g/cm3 and boiling point of 578.5±30.0 °C may influence its bioavailability.

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in water is low, but it can dissolve in some organic solvents such as ethanol, chloroform, and dichloromethane . This solubility can affect the compound’s bioavailability and, consequently, its efficacy. Additionally, the compound should be stored at 2-8°C to maintain its stability .

Preparation Methods

The synthesis of 1H-indole-2,5-dicarboxylic acid typically involves chemical reactions starting from 2-nitroindole and oxalic acid. The process includes reduction and decarboxylation reactions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole-2,5-dicarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different substituted indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Comparison with Similar Compounds

1H-Indole-2,5-dicarboxylic acid can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carboxaldehyde: Known for its antimicrobial properties.

    Indole-3-butyric acid: Used as a rooting agent in plant propagation.

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

1H-indole-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUABQYJAPOQWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401790
Record name 1H-indole-2,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117140-77-9
Record name 1H-indole-2,5-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solution of 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester# (20.0 g, 85.75 mmole) and NaOH (100 mmole) in a mixture of water/MeOH (1/1) (200 ml) was stirred at 50° C. for 4 h and then overnight at ambient temperature. The reaction mixture was evaporated in vacuo to dryness and the residue was dissolved in water (200 ml) and acidified with 1M HCl up to pH=3. The precipitates were collected on the filter and washed with water (3×50 ml) and dried over phosphorus pentoxide in dessicator to give indole-2,5-dicarboxylic acid 1 (10.38 g, 59%) of compound 1 as white crystals. MS: 203.7 (M-2H); 204.7 (M−H). 1-NMR (DMSO-d6): 8.32 (m, 1H, H-4, indole); 7.80 (m, 1H, H-6, indole); 7.45 (d, 1H, H-7, indole); 7.22 (s, 1H, H-3, indole).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1H-indole-2,5-dicarboxylic acid considered a potential linker for creating molecules that target the minor groove of DNA?

A: Molecular modeling studies have indicated that the structure of this compound makes it a suitable candidate for linking two netropsin-like units. This linking strategy is hypothesized to create bis-netropsin analogues that can bind effectively within the minor groove of DNA. [, , ]

Q2: What modifications to the netropsin moieties were explored in conjunction with using this compound as a linker?

A: Researchers investigated replacing the typical N-methylpyrrole building block within the netropsin units with alternative heterocyclic structures. These alternatives included N-isopentylpyrrole, 5-methylthiophene, and 5-isopropylthiazole. This approach aimed to assess the impact of these modifications on the biological activity of the resulting bis-netropsin analogues. []

Q3: What biological activity did the synthesized compounds, incorporating this compound and modified netropsin units, exhibit?

A: Several of the synthesized compounds demonstrated notable antimicrobial activity. This activity was observed against a range of gram-positive and gram-negative bacteria, as well as against certain fungal species. []

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